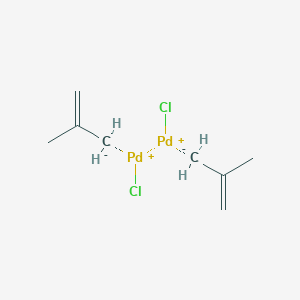
Bis(2-methylallyl)palladium chloride dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylallyl)palladium chloride dimer, also known as Chloro (2-methylallyl)palladium (II) dimer or Dichlorobis (2-methylallyl)dipalladium, is a compound with the linear formula [CH2=C(CH3)CH2PdCl]2 . It has a molecular weight of 393.94 .
Molecular Structure Analysis
The compound’s structure is represented by the SMILES stringCl[Pd].Cl[Pd].[CH2]CC.[CH2]CC . The InChI key is XVIHZVZZPKOMRE-UHFFFAOYSA-L . Chemical Reactions Analysis
This compound is used as a catalyst for several types of reactions, including asymmetric allylic alkylation reactions, Suzuki-Miyaura reactions, reductive cleavage reactions, and the reaction of alkenyloxiranes with carbon monoxide .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 168.2-174.0 °C . It is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Scientific Research Applications
Dynamic Stereochemistry of π-Allylic Palladium(II) Systems : This research focuses on the dynamic stereochemistry of π-allylic palladium(II) systems, including 2-methylallyl, indicating potential applications in stereochemical studies and syntheses (Oslinger & Powell, 1973).
Crystal and Molecular Structure Studies : A study on bis(2-neopentyl-π-allyl palladium chloride) provides insights into the molecular structure, which can be crucial for understanding the reactivity and applications in catalysis or material science (Murphy, Holt & Holt, 1981).
Palladium Extraction Kinetics : Research on the kinetics of palladium extraction using bis(2-ethylhexyl)monothiophosphoric acid highlights the relevance of such complexes in industrial metal extraction processes (Alam, Inoue & Yoshizuka, 1996).
3-Dimethylaminopropyl Selenolate Complexes : A study on 3-dimethylaminopropyl selenolate complexes of palladium(II) and platinum(II) shows the potential use of similar palladium complexes in forming specific metal-ligand arrangements for catalysis or material applications (Dey et al., 2003).
Catalysis Applications : A study on recyclable palladium catalysts for Heck/Sonogashira reactions under microwave-assisted conditions suggests the use of bis(2-methylallyl)palladium chloride dimer in advanced catalytic processes (Lu et al., 2015).
Supramolecular Chemistry : The intermolecular hydrogen bonding in palladium(II)-bis(diaminocarbene) complexes shows the potential of this compound in designing complexes with specific supramolecular interactions (Kinzhalov et al., 2018).
Mechanism of Action
Target of Action
Bis(2-methylallyl)palladium chloride dimer is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to lower the activation energy of the reaction and increase the rate of the reaction .
Mode of Action
As a catalyst, this compound interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation . Once the reaction is complete, the catalyst is released unchanged, ready to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the reaction it is catalyzing. For instance, it has been used as a precursor to a Pd(I) catalyst in cross-coupling reactions of organosilanols . In such reactions, it facilitates the formation of carbon-carbon bonds, a key step in many synthetic pathways in organic chemistry .
Pharmacokinetics
It’s important to note that this compound is sensitive to air , which can affect its stability and effectiveness as a catalyst.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently than would be possible without the catalyst . On a molecular level, this involves the temporary formation and breaking of bonds with reactant molecules . On a cellular level, the effects would depend on the specific reaction being catalyzed.
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2-methylallyl)palladium chloride dimer involves the reaction of palladium(II) chloride with 2-methylallyl magnesium bromide in tetrahydrofuran (THF) solvent.", "Starting Materials": [ "Palladium(II) chloride", "2-Methylallyl magnesium bromide", "Tetrahydrofuran (THF)" ], "Reaction": [ "Add 2-methylallyl magnesium bromide to THF solvent in a reaction flask", "Add palladium(II) chloride to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with THF", "Dry the solid under vacuum to obtain Bis(2-methylallyl)palladium chloride dimer" ] } | |
CAS No. |
12081-18-4 |
Molecular Formula |
C8H12Cl2Pd2-2 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
dichloropalladium;2-methanidylprop-1-ene;palladium(2+) |
InChI |
InChI=1S/2C4H6.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1H,2H2,3H3;2*1H;;/q2*-2;;;2*+2/p-2 |
InChI Key |
CZAHDNZKZMLMCE-UHFFFAOYSA-L |
Isomeric SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |
SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |
Canonical SMILES |
CC(=[CH-])[CH2-].CC(=[CH-])[CH2-].Cl[Pd]Cl.[Pd+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



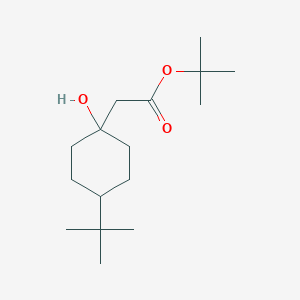


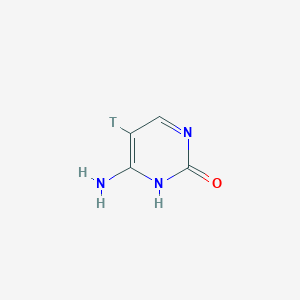
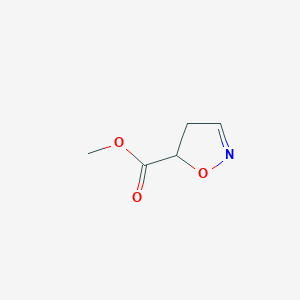

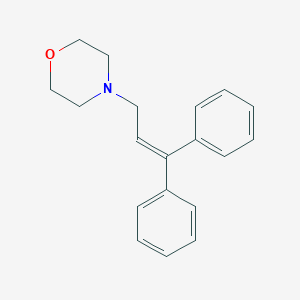


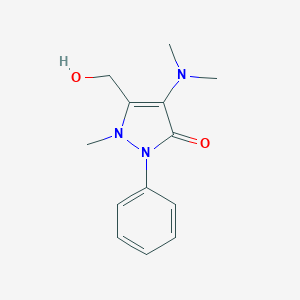
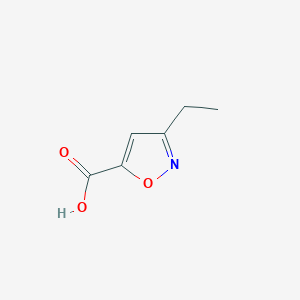
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)

